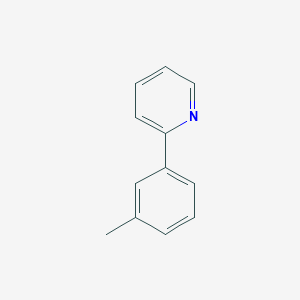

2-(m-Tolyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCQDNRTSGBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963106 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-61-9 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4373-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(m-Tolyl)pyridine: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction

2-(m-Tolyl)pyridine, also known by its IUPAC name 2-(3-methylphenyl)pyridine, is a biaryl pyridine derivative that has garnered significant interest in various fields of chemical research, particularly in organometallic chemistry and medicinal chemistry.[1] Its structural motif, featuring a pyridine ring linked to a toluene moiety at the meta position, imparts unique electronic and steric properties that make it a valuable ligand for transition metal catalysis and a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on practical insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N.[1] The molecule consists of a pyridine ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. This substitution pattern influences the molecule's conformation and electronic distribution, which in turn dictates its reactivity and coordinating ability.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | PubChem[1] |

| Molecular Weight | 169.22 g/mol | PubChem[1] |

| CAS Number | 4373-61-9 | PubChem[1] |

| IUPAC Name | 2-(3-methylphenyl)pyridine | PubChem[1] |

| Appearance | Liquid (at room temperature) | Sigma-Aldrich[2] |

| Boiling Point | 170-180 °C at 20 mmHg | Sigma-Aldrich[2] |

| Density | 0.99 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.617 | Sigma-Aldrich[2] |

| LogP | 3.0 | PubChem[3] |

Synthesis and Reactivity

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In the context of this compound synthesis, this typically involves the coupling of a 2-halopyridine with m-tolylboronic acid or, alternatively, 2-pyridylboronic acid with a 3-halotoluene. The former is often preferred due to the commercial availability and stability of the starting materials.[5]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound, adapted from established Suzuki-Miyaura coupling procedures.[6][7][8]

Materials:

-

2-Bromopyridine

-

m-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), m-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.69 (d, 1H, pyridine-H6), 7.78-7.70 (m, 2H, pyridine-H4, H5), 7.55 (s, 1H, tolyl-H2), 7.49 (d, 1H, tolyl-H6), 7.35 (t, 1H, tolyl-H5), 7.23 (d, 1H, tolyl-H4), 7.19 (d, 1H, pyridine-H3), 2.43 (s, 3H, -CH₃).[9] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 157.5, 149.6, 139.3, 138.3, 136.8, 130.6, 129.5, 128.6, 126.9, 124.5, 121.9, 21.5.[10][11] |

| FT-IR (KBr), ν (cm⁻¹) | 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1585 (C=C and C=N stretching), 1460, 1425 (ring stretching), 785, 750 (C-H out-of-plane bending).[12][13][14][15] |

| Mass Spectrometry (EI) | m/z (%): 169 (M⁺, 100), 168 (M⁺-H, 80), 154 (M⁺-CH₃, 20), 141 (M⁺-N, 5).[16][17][18][19][20] |

Applications in Catalysis and Materials Science

The nitrogen atom in the pyridine ring of this compound acts as a Lewis base, making it an effective ligand for a variety of transition metals.[21] The steric bulk provided by the m-tolyl group can influence the coordination geometry and reactivity of the resulting metal complexes, leading to enhanced catalytic activity and selectivity in various organic transformations.

Ligand in Cross-Coupling Reactions

This compound and its derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions.[4] The electronic properties of the pyridine ring can be tuned by substituents on either the pyridine or the tolyl moiety, which in turn affects the catalytic efficiency of the palladium center. For instance, electron-donating groups on the tolyl ring can increase the electron density on the palladium, facilitating the oxidative addition step in the catalytic cycle.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction where 'L' can be this compound.

Significance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[22] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The biaryl structure of this compound provides a rigid framework that can be functionalized to create molecules with specific three-dimensional shapes to fit into the binding pockets of biological targets.

While specific cytotoxic studies on this compound itself are not widely reported, its derivatives are of significant interest. For example, pyridine-containing compounds have been investigated as inhibitors of various enzymes and receptors. The synthesis of novel pyridine derivatives via Suzuki coupling, using precursors like this compound, allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.[23][24] The tolyl group can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound with a well-established synthetic route and a growing number of applications. Its utility as a ligand in catalysis and as a scaffold in medicinal chemistry makes it a key molecule for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new technologies and therapeutics.

References

- 1. This compound | C12H11N | CID 2760014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(p-トリル)ピリジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]

- 4. This compound | | High Purity [benchchem.com]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. testbook.com [testbook.com]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectrabase.com [spectrabase.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. uni-saarland.de [uni-saarland.de]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Foreword: The Significance of the 2-Arylpyridine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-(m-Tolyl)pyridine

In the landscape of modern medicinal chemistry and materials science, the 2-arylpyridine motif stands out as a privileged scaffold. Its prevalence in pharmaceuticals stems from its ability to engage in critical binding interactions within biological targets, and its unique electronic properties make it a valuable component in organic electronics.[1][2][3] Pyridine-based structures are integral to a wide array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a representative member of this vital class of compounds. Our objective is to move beyond a simple recitation of steps, offering instead a causal understanding of the procedural choices, thereby empowering researchers in their own discovery efforts.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The creation of a C(sp²)–C(sp²) bond between a pyridine ring and a tolyl group is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Negishi, Stille, and Suzuki-Miyaura couplings are all powerful tools for this transformation.[4][5][6]

-

Negishi Coupling: Employs highly reactive organozinc reagents, offering broad scope but requiring careful handling due to moisture sensitivity.[4][7]

-

Stille Coupling: Utilizes organostannanes that are stable to air and moisture, but the high toxicity of tin reagents is a significant drawback.[5][8][9]

-

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organic halide or triflate, is often the method of choice. The decision to employ the Suzuki-Miyaura coupling is predicated on several key advantages: the commercial availability and stability of a vast library of boronic acids, the generally mild reaction conditions that tolerate a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[10][11][12]

For the synthesis of this compound, we will detail a Suzuki-Miyaura protocol, coupling a pyridine electrophile with m-tolylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood palladium-based catalytic cycle. Each step is critical for the efficient formation of the desired product.

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with the pyridine electrophile (e.g., 2-bromopyridine or an activated equivalent like PyFluor). This step forms a Pd(II) intermediate.

-

Transmetalation: A base activates the m-tolylboronic acid, forming a boronate species. This species then transfers the m-tolyl group to the Pd(II) complex, displacing the halide or other leaving group. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination: The two organic fragments (the pyridyl and m-tolyl groups) on the Pd(II) center are eliminated to form the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

// Invisible edges for layout edge [style=invis]; X_Py [label="2-X-Pyridine", shape=none]; Product [label="Product", shape=none]; X_Py -> Pd0; Pd0 -> Product; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-arylpyridines.[10][11]

Workflow Diagram

Materials & Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 g | 6.33 |

| m-Tolylboronic Acid | C₇H₉BO₂ | 135.96 | 1.03 g | 7.60 |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 232 mg | 0.317 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.01 g | 19.0 |

| Dioxane/Water (4:1) | - | - | 25 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |

| Silica Gel | SiO₂ | - | As needed | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 g, 6.33 mmol), m-tolylboronic acid (1.03 g, 7.60 mmol), and Pd(dppf)Cl₂ (232 mg, 0.317 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solution of sodium carbonate (2.01 g, 19.0 mmol) dissolved in 5 mL of water, followed by 20 mL of degassed dioxane.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with 50 mL of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a clear liquid.

Part 2: Rigorous Characterization of this compound

Affirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and physical data provides an unambiguous structural confirmation.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [13][14] |

| Molecular Weight | 169.22 g/mol | [13][15] |

| Appearance | Colorless to pale yellow liquid | [16][17] |

| Boiling Point | 170-180 °C / 20 mmHg | [16] |

| Density | ~0.99 g/mL at 25 °C | [16] |

| CAS Number | 4373-61-9 | [13][18] |

Spectroscopic Data

1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the title compound. Under Electron Ionization (EI), the molecule is expected to produce a molecular ion (M⁺˙) peak corresponding to its exact mass.

| Analysis | Expected Result | Observed (Typical) |

| Exact Mass | 169.0891 | - |

| m/z (M⁺˙) | 169.22 | 169 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as a characteristic singlet for the methyl group protons. The integration of these signals should correspond to a 1:1:1:1:1:1:1:1:3 ratio for the unique protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule, with aromatic carbons appearing in the typical downfield region (120-160 ppm) and the methyl carbon appearing upfield (~21 ppm).

Expected NMR Data (in CDCl₃)

| Type | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~ 8.70 | Doublet of doublets, 1H (Pyridine H6) |

| ~ 7.70 | Multiplet, 2H (Pyridine H3, H4) | |

| ~ 7.20-7.40 | Multiplet, 4H (Tolyl Ar-H, Pyridine H5) | |

| ~ 2.40 | Singlet, 3H (-CH₃) | |

| ¹³C NMR | ~ 158.0 | Pyridine C2 |

| ~ 149.5 | Pyridine C6 | |

| ~ 138.5 | Tolyl C-CH₃ | |

| ~ 137.0 | Pyridine C4 | |

| ~ 129.0-130.0 | Tolyl CH | |

| ~ 125.0-127.0 | Tolyl CH | |

| ~ 121.0-123.0 | Pyridine CH | |

| ~ 21.5 | -CH₃ |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[19][20]

Part 3: Safety and Handling

As a matter of professional practice, all chemicals must be handled with appropriate care. This compound is classified as harmful if swallowed and causes serious eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All synthetic manipulations should be performed within a certified chemical fume hood.

Conclusion and Outlook

This guide has detailed a robust and reliable methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. We have also outlined the essential characterization techniques required to validate the structure and purity of the final product. For researchers in drug discovery and development, mastery of these protocols provides a gateway to synthesizing novel 2-arylpyridine derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.[21]

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. This compound | C12H11N | CID 2760014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]

- 15. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(p-Tolyl)pyridine = 97 4467-06-5 [sigmaaldrich.com]

- 17. 2-(p-Tolyl)pyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. aobchem.com [aobchem.com]

- 19. mdpi.com [mdpi.com]

- 20. rsc.org [rsc.org]

- 21. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, Mass Spec) of 2-(m-Tolyl)pyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(m-Tolyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound (CAS: 4373-61-9). Aimed at researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, a complete and unambiguous structural confirmation of the target molecule is achieved. This guide emphasizes not only the data itself but the underlying scientific rationale for the experimental design and spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction to this compound

This compound, also known as 2-(3-methylphenyl)pyridine, is a biaryl compound consisting of a pyridine ring substituted with a toluene group at the 2-position. Its molecular formula is C₁₂H₁₁N, and it has a monoisotopic mass of approximately 169.09 Da.[1][2] This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as a key ligand in organometallic catalysis or as a foundational scaffold for more complex molecular architectures.

Given its role as a critical building block, rigorous structural verification is paramount. The presence of two distinct aromatic rings and a methyl group gives the molecule a unique spectroscopic fingerprint. This guide will walk through the process of acquiring and interpreting the data necessary to confirm this structure unequivocally.

Integrated Spectroscopic Workflow

The structural elucidation of an organic molecule like this compound is a puzzle solved by assembling complementary pieces of evidence from various spectroscopic methods. No single technique provides a complete picture. Mass Spectrometry gives the molecular weight and elemental formula. Infrared Spectroscopy identifies the functional groups and bond types present. Finally, Nuclear Magnetic Resonance spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms. The synergy of these techniques provides a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural verification of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a molecule's mass and can offer clues to its structure through fragmentation analysis.

Experimental Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for volatile, thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature ramp program, for instance, starting at 50°C and ramping to 300°C at 10°C/min, to ensure good separation.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Data Interpretation

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For C₁₂H₁₁N, the expected exact mass is 169.0891 g/mol . The observation of a strong peak at m/z = 169 confirms the molecular weight.

-

Fragmentation Pattern: The molecular ion is unstable and breaks into smaller, characteristic fragments. Key expected fragments for this compound include:

-

[M-1]⁺ (m/z 168): Loss of a hydrogen radical, often from the methyl group, is a common fragmentation pathway.

-

[M-15]⁺ (m/z 154): Loss of a methyl radical (•CH₃).

-

Phenyl Cation (m/z 77): A common fragment in molecules containing a benzene ring.

-

Pyridyl Cation (m/z 78): Indicative of the pyridine moiety.

-

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Daltons) | Proposed Fragment | Notes |

|---|---|---|

| 169 | [C₁₂H₁₁N]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of H• from methyl group |

| 154 | [C₁₁H₈N]⁺ | Loss of •CH₃ radical |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

(Note: Specific relative intensities are dependent on the instrument and conditions but the presence of these fragments is characteristic.)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for identifying functional groups.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

-

Aromatic C-H Stretch: A group of sharp, medium-to-weak bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group's C-H bonds, appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

Aromatic C=C and C=N Ring Stretching: A series of strong, sharp bands in the 1600-1450 cm⁻¹ region. These are highly characteristic of the pyridine and benzene rings.[3]

-

C-H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. For the m-substituted tolyl ring and the 2-substituted pyridine ring, a specific pattern of bands is expected in this region.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Tolyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~1600, ~1570 | C=C / C=N Stretch | Aromatic Rings |

| ~1470, ~1430 | C=C / C=N Stretch | Aromatic Rings |

| 900 - 690 | C-H Bend (oop) | Aromatic Substitution Pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (typically 128 or more).

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Interpretation

The structure of this compound contains 11 unique hydrogen atoms and 12 unique carbon atoms, leading to a complex but interpretable set of spectra.

¹H NMR Spectrum:

-

Pyridine Ring Protons (4H): These typically appear in the downfield region (δ 7.0-8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. The proton adjacent to the nitrogen (H6) will be the most downfield.

-

Tolyl Ring Protons (4H): These will appear in the typical aromatic region (δ 7.0-7.8 ppm). The substitution pattern will give rise to a characteristic set of multiplicities.

-

Methyl Protons (3H): A sharp singlet will appear in the upfield region (δ ~2.4 ppm).

¹³C NMR Spectrum:

-

Aromatic Carbons (11C): The 11 sp² carbons of the two rings will resonate in the δ 120-160 ppm range. The carbon atom attached to the nitrogen (C2 of pyridine) will be significantly downfield.

-

Methyl Carbon (1C): The sp³ carbon of the methyl group will appear as a sharp signal in the upfield region (δ ~21 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2 | - | ~157 |

| C3 | ~7.7 | ~120 |

| C4 | ~7.7 | ~136 |

| C5 | ~7.2 | ~122 |

| C6 | ~8.7 | ~149 |

| Tolyl Ring | ||

| C1' | - | ~139 |

| C2' | ~7.8 | ~127 |

| C3' | - | ~138 |

| C4' | ~7.2 | ~129 |

| C5' | ~7.3 | ~128 |

| C6' | ~7.8 | ~129 |

| Methyl Group | ||

| -CH₃ | ~2.4 | ~21 |

(Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values provide the definitive data.)

Conclusion

The comprehensive analysis of this compound using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a cohesive and definitive structural confirmation. MS verifies the molecular weight and formula, IR confirms the presence of aromatic and aliphatic functional groups, and NMR elucidates the precise atomic connectivity. The integration of these techniques, as outlined in this guide, represents a robust, self-validating methodology essential for the rigorous characterization of molecules in research and development settings.

References

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 2-(m-Tolyl)pyridine for Advanced Research

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, properties, handling, and applications, grounded in established scientific principles.

This compound, also known by its IUPAC name 2-(3-methylphenyl)pyridine, is an aromatic heterocyclic compound. It belongs to the family of arylpyridines, a class of structures that are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for diverse substitution patterns.

The fundamental role of this compound in research and development stems from its utility as a molecular building block. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl linkage allows for the construction of complex, three-dimensional molecular architectures.

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is provided below. These values are critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 4373-61-9 | [1][2] |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| IUPAC Name | 2-(3-methylphenyl)pyridine | [1] |

| Common Synonyms | 2-(3-methylphenyl)pyridine, 2-M-tolylpyridine | [1] |

| Appearance | Solid (white to yellow) or Liquid | [3] |

| Boiling Point | 170-180 °C at 20 mmHg (for p-isomer) | |

| Density | ~0.99 g/mL at 25 °C (for p-isomer) |

Note: Some physical properties listed are for the closely related p-tolyl isomer and serve as a reasonable estimate in the absence of specific data for the m-tolyl isomer.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra should be acquired for each synthesized batch, the expected profile includes:

-

¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and tolyl rings, as well as a characteristic singlet for the methyl group protons.

-

¹³C NMR: Resonances for the 12 distinct carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.[1]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z ≈ 169.09. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.[1]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound and its analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning methodology is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The core of the reaction is the formation of a carbon-carbon bond between an organoboron compound (m-tolylboronic acid or its ester) and a halide (2-bromopyridine or 2-chloropyridine).

Caption: General schematic for the synthesis of this compound.

Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

-

Transmetalation: The base activates the organoboron species, facilitating the transfer of the m-tolyl group from boron to the palladium center.

-

Reductive Elimination: The two organic fragments (pyridyl and m-tolyl) are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol provides a robust framework for the synthesis, purification, and validation of this compound.

Materials:

-

2-Bromopyridine

-

m-Tolylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), m-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.02-0.05 equiv) to the flask. The choice of a pre-catalyst like Pd(dppf)Cl₂ is deliberate; it is air-stable and reliably reduced in situ to the active Pd(0) species, ensuring reproducibility.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the catalyst and lead to side reactions.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10:1 Hexanes:EtOAc). The disappearance of the 2-bromopyridine spot indicates reaction completion. This self-validating step prevents premature workup or unnecessary heating.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. This step is crucial for removing residual catalyst and any homo-coupled byproducts.

-

Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Applications in Drug Discovery and Materials Science

The 2-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6][7] The nitrogen atom's ability to form hydrogen bonds and coordinate to metal ions in enzymes makes it a valuable feature for designing biologically active molecules.[8][9]

-

Anticancer Agents: Many compounds containing the 2-arylpyridine motif have been investigated for their anti-proliferative activity against various cancer cell lines.[7][10] They can act, for example, as inhibitors of kinases or tubulin polymerization.[6]

-

Anti-inflammatory and Antimicrobial Agents: Derivatives of pyridine are known to possess anti-inflammatory and antimicrobial properties.[6]

-

Organic Electronics: The rigid, planar structure of arylpyridines makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials, where they can function as ligands in emissive metal complexes or as components of charge-transporting materials.

Safety, Handling, and Storage

Proper handling of this compound and its precursors is essential for laboratory safety.

| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1] |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 | [1] |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [2] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 | [2] |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Some suppliers recommend storage at 2-8°C.[2]

References

- 1. This compound | C12H11N | CID 2760014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(m-Tolyl)pyridine in Common Solvents

This guide provides a comprehensive technical overview of the solubility and stability of 2-(m-Tolyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols to ensure scientific integrity and practical application.

Understanding the Physicochemical Landscape of this compound

This compound is an aromatic heterocyclic compound with a molecular formula of C₁₂H₁₁N and a molecular weight of 169.22 g/mol .[1] Its structure, featuring a pyridine ring substituted with a toluene group at the 2-position, dictates its solubility and stability characteristics. The pyridine moiety introduces polarity and a site for protonation, while the tolyl group imparts lipophilic character. This amphiphilic nature suggests a nuanced solubility profile across various solvent classes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The positive XLogP3 value indicates a preference for lipophilic environments, suggesting good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the nitrogen atom in the pyridine ring) allows for interactions with protic solvents.

Solubility Profile: Predictions and Experimental Determination

A fundamental principle in predicting solubility is "like dissolves like."[2] This means that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar tolyl group and the overall aromatic character favor interaction with nonpolar solvents through van der Waals forces.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyridine ring. 2-Phenylpyridine, a similar compound, is fully miscible with acetone, toluene, and methylene chloride.[3] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.[2] However, the large nonpolar tolyl group will limit solubility, especially in water. 2-Phenylpyridine has low solubility in water.[4] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, empirical determination of solubility is crucial. The following protocol outlines a robust gravimetric method for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

Oven or rotary evaporator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step removes any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or an oven set to a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then re-weigh it.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

-

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its handling, storage, and application, particularly in the pharmaceutical industry where degradation products can impact safety and efficacy. Forced degradation, or stress testing, is a process that intentionally degrades the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[5]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The pyridine ring is generally stable to hydrolysis, but under extreme pH and temperature, cleavage of the aromatic system could occur.

-

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The methyl group on the tolyl ring is also susceptible to oxidation, potentially forming a carboxylic acid or an alcohol.

-

Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, rearrangement, or cleavage of the rings.

-

Thermal Degradation: High temperatures can lead to decomposition, the nature of which would depend on the presence of oxygen and other reactive species.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade solvents (acetonitrile, water, methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV system

Methodology: A stock solution of this compound (e.g., 1 mg/mL in methanol) is prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 1N HCl.

-

Heat at 80°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize with 1N NaOH, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with 1N NaOH.

-

Heat at 80°C for a specified time.

-

At each time point, withdraw a sample, neutralize with 1N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3-30% H₂O₂.

-

Keep at room temperature for a specified time.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable ratio of A:B, then increase the percentage of B over time to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Monitor at the λmax of this compound (e.g., around 254 nm, typical for pyridine derivatives[6]) and scan a broader range to detect degradation products with different chromophores. |

System Suitability: Before sample analysis, the performance of the HPLC system should be verified.

-

Tailing Factor: Should be ≤ 2.0 for the parent peak.

-

Theoretical Plates: Should be > 2000 for the parent peak.

-

Repeatability: The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2.0%.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently handle and utilize this important chemical compound in their work. The provided methodologies for solubility determination and forced degradation studies are designed to be adaptable and serve as a strong foundation for further investigation and method validation in regulated environments.

References

- 1. This compound | C12H11N | CID 2760014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chembk.com [chembk.com]

- 4. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-(3-methylphenyl)pyridine: Synthesis, Properties, and Applications

Introduction: Unveiling the 2-Arylpyridine Scaffold

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1] This guide focuses on a specific, yet representative, member of this class: 2-(3-methylphenyl)pyridine. Known by its IUPAC name, 2-(3-methylphenyl)pyridine, this compound is also referred to by its common synonyms, including 2-(m-tolyl)pyridine and 2-m-tolylpyridine.[2] The strategic placement of the methyl group on the phenyl ring introduces subtle yet significant electronic and steric effects that can be exploited in drug design and the fine-tuning of material properties. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, and a pertinent application in the realm of inflammatory disease modulation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-(3-methylphenyl)pyridine

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 2-(3-methylphenyl)pyridine.

| Property | Value | Source |

| IUPAC Name | 2-(3-methylphenyl)pyridine | PubChem |

| Synonyms | This compound, 2-m-tolylpyridine | Stenutz, Sigma-Aldrich[2] |

| CAS Number | 4373-61-9 | AK Sci[3] |

| Molecular Formula | C₁₂H₁₁N | AK Sci[3] |

| Molecular Weight | 169.22 g/mol | AK Sci[3] |

| Appearance | Colorless to slightly yellow liquid | N/A |

| Density | 1.064 g/mL | Stenutz[2] |

| Boiling Point | ~122-142 °C at 2 Torr (for a related isomer) | ChemicalBook[4] |

| Solubility | Soluble in common organic solvents (e.g., toluene, dioxane, ethyl acetate) | General Knowledge |

Synthesis of 2-(3-methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in 2-(3-methylphenyl)pyridine is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This method is widely favored in both academic and industrial settings due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Causality Behind Experimental Choices

The selection of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. An inorganic base like potassium carbonate is often effective and cost-efficient.

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent like toluene or dioxane with water is frequently employed to facilitate the dissolution of the base and the boronate salt.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.[5][6][7]

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe. The solvent volume should be sufficient to ensure good stirring (approximately 5-10 mL per mmol of 2-bromopyridine).

-

-

Reaction:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-methylphenyl)pyridine as a colorless to pale yellow oil.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(3-methylphenyl)pyridine.

Application in Medicinal Chemistry: Targeting the MSK1 Signaling Pathway

The 2-arylpyridine scaffold is a key component in a multitude of biologically active compounds.[1] A particularly compelling application is in the development of inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a nuclear kinase that plays a pivotal role in the cellular response to stress and mitogens, and it is implicated in the regulation of inflammatory responses.[8][9]

The Role of MSK1 in Inflammation

MSK1 is activated by the p38 and ERK1/2 MAP kinase pathways and is involved in the phosphorylation of transcription factors such as CREB and NF-κB p65.[10][11] This phosphorylation can lead to the expression of both pro- and anti-inflammatory genes. Dysregulation of the MSK1 signaling pathway is associated with chronic inflammatory diseases, making it an attractive therapeutic target. By inhibiting MSK1, it is possible to modulate the downstream inflammatory cascade, offering a potential treatment strategy for conditions such as asthma, psoriasis, and inflammatory pain.[9][12]

MSK1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of MSK1 in the inflammatory signaling cascade and the point of intervention for a hypothetical 2-arylpyridine-based inhibitor.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-(3-methylphenyl)pyridine [stenutz.eu]

- 3. 4373-61-9 2-(3-Methylphenyl)pyridine AKSci 3714CH [aksci.com]

- 4. Pyridine, 3-methyl-2-(3-methylphenyl)- CAS#: 64291-97-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 9. MSK1 downstream signaling contributes to inflammatory pain in the superficial spinal dorsal horn [spiral.imperial.ac.uk]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Inhibition of MSK1 Promotes Inflammation and Apoptosis and Inhibits Functional Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MSK1 Downstream Signaling Contributes to Inflammatory Pain in the Superficial Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(m-Tolyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Structure, Into the Quantum Realm

2-(m-Tolyl)pyridine, a deceptively simple aromatic heterocycle with the chemical formula C12H11N, serves as a vital structural motif in numerous fields, from medicinal chemistry to materials science.[1][2] Its utility as a ligand, a building block for complex organic molecules, and a potential pharmacophore demands a profound understanding of its electronic and structural properties. While experimental techniques provide invaluable macroscopic data, they often leave the underlying quantum mechanical landscape—the very source of the molecule's behavior—unexplored.

This guide provides a comprehensive, technically-grounded workflow for elucidating the properties of this compound using quantum chemical calculations. We will move beyond a mere procedural checklist, focusing instead on the scientific rationale behind each computational step. As your virtual Senior Application Scientist, my objective is to equip you with a robust, self-validating computational protocol that yields reliable, publication-quality data. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a pragmatic balance between accuracy and computational cost for molecules of this size.[3][4]

The Computational Philosophy: A Validated, Step-Wise Approach

Our approach is rooted in a logical sequence where the output of each step validates the previous one and provides the foundation for the next. This ensures the integrity of the final results. The entire workflow is designed to be a closed loop of prediction, verification, and analysis.

Caption: A validated computational workflow for quantum chemical analysis.

Methodological Deep Dive: The "Why" Behind the "How"

A successful computational study hinges on the judicious selection of the theoretical model. This model is defined by two key components: the functional and the basis set .

-

Functional Selection: The functional is an approximation to the exchange-correlation energy in DFT. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[5][6] It has consistently demonstrated robust performance for predicting geometries, vibrational frequencies, and electronic properties of aromatic and heterocyclic systems.[7][8]

-

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense. Let's dissect this nomenclature:

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

-

+G: Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs (like on the pyridine nitrogen) and regions of space far from the nuclei.

-

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the anisotropic, non-spherical nature of chemical bonds.[9]

-

This combination, B3LYP/6-311+G(d,p) , represents a high-quality, standard level of theory for the analyses described herein.

The Protocol: A Step-by-Step Implementation

What follows is a detailed protocol, framed as a series of discrete, actionable steps. We will use the syntax of the Gaussian software package, a widely used program in computational chemistry, to illustrate the practical implementation.[7]

Step 1: Molecular Structure Input

The first step is to generate a reasonable starting 3D structure for this compound. This can be done using its SMILES string (Cc1cccc(c1)c2ccccn2) in software like Avogadro or GaussView.[1][10] The initial structure does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point (ideally, a local minimum).[11] This gives us the most stable, realistic 3D structure of the molecule.

Protocol:

-

Load the initial 3D structure into the computational chemistry software.

-

Set up the calculation with the following keywords in the input file.

Sample Gaussian Input File (Optimization):

-

%chk: Creates a checkpoint file to save the results.

-

#p: Requests "pretty" (full) output.

-

B3LYP/6-311+G(d,p): Specifies our chosen level of theory.

-

Opt: The keyword that requests a geometry optimization.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state), which is appropriate for this closed-shell molecule.

Step 3: Vibrational Frequency Analysis

The Causality: This is a critical self-validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not a stable minimum and must be re-optimized.[11] Furthermore, this calculation provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum.

Protocol:

-

Use the optimized geometry from the checkpoint file of the previous step.

-

Set up the calculation with the Freq keyword.

Sample Gaussian Input File (Frequencies):

-

Freq: The keyword that requests a frequency calculation.

-

Geom=AllCheck: Reads the optimized geometry, charge, and multiplicity from the checkpoint file.

Validation Check: Upon completion, search the output file for the calculated frequencies. If all are positive, the optimized structure is confirmed as a stable minimum.

Step 4: Electronic Structure and Property Analysis

The Causality: With a validated minimum-energy structure, we can now confidently calculate the electronic properties that govern the molecule's reactivity and interactions. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential (ESP).[3]

-

HOMO & LUMO: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability.[4]

-

Electrostatic Potential (ESP): The ESP map visually reveals the charge distribution across the molecule. Electron-rich regions (negative potential), such as the area around the pyridine nitrogen, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

Protocol: These properties are calculated during the frequency job and can be analyzed using visualization software.

-

Open the checkpoint file (.chk) from the frequency calculation in a program like GaussView.

-

Generate surfaces for the HOMO, LUMO, and ESP.

Data Presentation: The quantitative results from these calculations should be summarized for clarity.

Table 1: Calculated Electronic Properties of this compound

| Property | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO Energy | (Typical Value) | (Typical Value) |

| LUMO Energy | (Typical Value) | (Typical Value) |

| HOMO-LUMO Gap | (Typical Value) | (Typical Value) |

| Dipole Moment | (Typical Value) | (Typical Value) D |

Note: These are representative fields. Actual values are obtained from the calculation output file.

Advanced Analysis: Simulating Spectra

The data generated can be used to predict various spectra, providing a direct link between computation and experimental results.

-

Infrared (IR) Spectrum: The output of the frequency calculation includes the vibrational frequencies and their corresponding intensities. This data can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data from sources like the NIST Chemistry WebBook.[12][13]

-

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[14] This requires a separate calculation.

Sample Gaussian Input File (NMR):

-

NMR: The keyword that requests the calculation of magnetic shielding tensors.

Conclusion: From Theory to Application

This guide has outlined a rigorous and scientifically sound workflow for the quantum chemical analysis of this compound. By following this structured approach—from initial structure generation and meticulous optimization to frequency validation and property analysis—researchers can generate reliable and insightful data. These computational results provide a quantum-level understanding of the molecule's structure, stability, and reactivity, serving as a powerful predictive tool to guide experimental design in drug development, materials science, and synthetic chemistry.

References

- 1. This compound | C12H11N | CID 2760014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. m.youtube.com [m.youtube.com]

- 11. baranlab.org [baranlab.org]

- 12. 2-p-Tolylpyridine [webbook.nist.gov]

- 13. NIST Chemistry WebBook [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

The 2-Arylpyridine Scaffold: A Journey from Classical Synthesis to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylpyridine motif is a cornerstone of modern chemistry, serving as a privileged scaffold in pharmaceuticals, a critical component in emissive materials for organic light-emitting diodes (OLEDs), and a versatile ligand in catalysis.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for 2-arylpyridines. We traverse the landscape from foundational, often arduous, classical reactions to the transformative power of palladium-catalyzed cross-coupling and the atom-economical elegance of modern C-H activation strategies. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an authoritative resource for professionals engaged in chemical synthesis and drug development.

Introduction: The Enduring Significance of the 2-Arylpyridine Core

The fusion of a pyridine ring with an aryl group at the C2 position creates a unique structural and electronic entity. This arrangement is prevalent in numerous biologically active molecules and functional materials.[1] In medicinal chemistry, the 2-arylpyridine unit is found in compounds ranging from antimalarial agents like enpiroline to potential anticancer agents that modulate oncogenes.[3][4] In materials science, the cyclometalated iridium(III) complex, fac-tris(2-phenylpyridine)iridium, or fac-Ir(ppy)3, is a benchmark green-light emitting phosphor in OLED technology, a testament to the unique photophysical properties imparted by the scaffold.[3][5][6] The journey to synthesize these valuable molecules efficiently and selectively is a story of chemical innovation spanning more than a century.

Foundational Syntheses: The Classical Era

Early methods for constructing the 2-arylpyridine skeleton were often characterized by harsh reaction conditions, limited substrate scope, and the use of stoichiometric reagents. Despite these limitations, they laid the essential groundwork for future discoveries.

The Kröhnke Pyridine Synthesis

One of the most significant classical methods is the Kröhnke synthesis, which provides a convergent route to 2,4,6-trisubstituted pyridines.[7][8] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound, followed by cyclization with a nitrogen source like ammonium acetate.[7][8]

The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide undergoes a Michael addition to the α,β-unsaturated carbonyl, creating a 1,5-dicarbonyl intermediate. This intermediate then condenses with ammonia and cyclizes to form the pyridine ring.[8] While powerful for creating polysubstituted pyridines, its utility for synthesizing simple, unsubstituted 2-arylpyridines is less direct.

-

Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of acetone. Add pyridine (1.1 eq) dropwise at room temperature. Stir for 1-2 hours. Collect the resulting white precipitate by vacuum filtration and wash with cold acetone. Dry under vacuum.

-

Pyridine Synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (10 eq). Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (~120 °C) for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4,6-triphenylpyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]